1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol is an organic compound characterized by a furan ring substituted with a 2-methylcyclopropyl group and a prop-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol typically involves the reaction of 2-methylcyclopropyl furan with propen-1-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran
- (2E)-3-(5-(2-methylcyclopropyl)furan-2-yl)prop-2-enoic acid
- (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives
Uniqueness
1-(5-(2-Methylcyclopropyl)furan-2-yl)prop-2-en-1-ol is unique due to its specific structural features, such as the presence of a 2-methylcyclopropyl group and a furan ring.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O2/c1-3-9(12)11-5-4-10(13-11)8-6-7(8)2/h3-5,7-9,12H,1,6H2,2H3 |
InChI Key |
BLWVEXXBBNAQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.